molecular formula C7H4ClIO B1289146 2-Chloro-5-iodobenzaldehyde CAS No. 256925-54-9

2-Chloro-5-iodobenzaldehyde

Cat. No. B1289146
M. Wt: 266.46 g/mol
InChI Key: NZTSJMLJXBCULP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzaldehydes, such as those mentioned in the papers, often involves the substitution of halogen atoms into the benzaldehyde framework. For instance, the synthesis of salicylaldehydes from 5-chloromethyl-2-hydroxybenzaldehyde involves the replacement of a chlorine atom with various nucleophiles . This suggests that the synthesis of 2-Chloro-5-iodobenzaldehyde could potentially be achieved through similar substitution reactions, where appropriate leaving groups are replaced by chlorine or iodine.

Molecular Structure Analysis

The molecular structure of halogenated benzaldehydes is characterized by the presence of halogen atoms attached to the aromatic ring, which can significantly influence the electronic properties of the molecule. The crystal structure analysis of a related compound, a molecular complex of 4-chloroaniline with 3-hydroxy-4-methoxybenzaldehyde, reveals the atomic packing and intermolecular interactions within the crystal . Such analysis is crucial for understanding the molecular structure of 2-Chloro-5-iodobenzaldehyde, as it would provide insights into how the chlorine and iodine substituents affect the overall crystal packing and stability.

Chemical Reactions Analysis

The reactivity of halogenated benzaldehydes is often explored through their involvement in the synthesis of various heterocycles and as substrates in different organic reactions. For example, salicylaldehydes derived from 5-chloromethyl-2-hydroxybenzaldehyde have been used to synthesize benzofuran or coumarin and in the Petasis borono-Mannich reaction . This indicates that 2-Chloro-5-iodobenzaldehyde could also participate in similar chemical reactions, potentially leading to the formation of diverse organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzaldehydes can be studied through various spectroscopic and thermochemical methods. The paper discussing the novel binary organic complex provides data on properties such as heat of fusion, entropy of fusion, and refractive index, obtained through thermochemical studies and spectroscopic techniques like IR, NMR, and UV-Vis absorption spectra . These methods could be applied to 2-Chloro-5-iodobenzaldehyde to determine its physical and chemical properties, such as thermal stability, electronic transitions, and intermolecular forces within the crystal lattice.

Scientific Research Applications

  • Catalysis and Organic Synthesis :

    • 2-Chloro-5-iodobenzaldehyde has been utilized in the synthesis of fluorous imine and thioether palladacycles, which serve as precursors for highly active Heck and Suzuki catalysts. These catalysts demonstrate significant turnover numbers, indicating their efficiency in catalytic processes (Rocaboy & Gladysz, 2003).
    • It's also used in the synthesis of various Schiff bases and 2-Azetidinones, showing potential antibacterial activity against different bacterial strains (Junne et al., 2012).
  • Molecular and Crystal Structure Studies :

    • Studies on 2-Chloro-5-iodobenzaldehyde derivatives, like 2-iodobenzaldehyde 4-nitrophenylhydrazone, have contributed to understanding the formation of edge-fused rings and intermolecular interactions in molecular structures (Glidewell et al., 2003).
  • Material Science and Chemistry :

    • In material science, this compound is involved in the construction of macrocyclic complexes with interesting structural and spectral properties. These complexes have potential applications in various fields like coordination chemistry and materials science (Chen et al., 2014).
    • It has also been used in the synthesis of pentanuclear Mn(III) clusters with potential applications in the study of magnetic properties and molecular magnetism (Bikas et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-5-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTSJMLJXBCULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-iodobenzaldehyde

CAS RN

256925-54-9
Record name 2-chloro-5-iodobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A methylene chloride solution (99 mL) of (2-chloro-5-iodophenyl)methanol (9.01 g, 33.5 mmol) and PCC (8.67 g, 40.2 mmol) were combined and stirred at rt. After 16 h, Et2O was added and the solution stirred for 30 minutes. The solution was then filtered and the organic layer was washed with H2O (2×), NaHCO3 (3×), and brine. The organic layer was dried (Na2SO4), concentrated, and purified by Biotage chromatography (0%-20% EtOAc/hexanes) to afford 5.94 g of product (67%). 1H NMR (400 MHz, chloroform-d) δ ppm 10.38 (s, 1 H) 8.22 (d, J=2.02 Hz, 1 H) 7.83 (dd, J=8.46, 2.15 Hz, 1 H) 7.21 (d, J=8.59 Hz, 1 H).
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99 mL
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9.01 g
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8.67 g
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0 (± 1) mol
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Yield
67%

Synthesis routes and methods II

Procedure details

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